Cytotoxic Potency: CBO Is ~100-Fold More Potent Than Its Precursor CHB in Human Hepatocyte L02 Cells
In a direct head-to-head comparison using the MTT assay in human normal hepatocyte L02 cells, CBO exhibited cytotoxicity starting at 40 μM (cell viability 80%, p < 0.05) and reduced viability to 51% at 100 μM, whereas CHB showed no cytotoxicity up to 1000 μM [1]. The long-term relative cloning efficiency (RCE) assay revealed an even greater differential: CBO reduced cell survival to 74.9% at just 0.2 μM, with near-complete lethality at 10 μM; in contrast, CHB achieved only a 6.3% survival rate at 500 μM, a concentration 2,500-fold higher than the CBO concentration producing comparable toxicity [1]. The overall potency difference is approximately 100-fold, establishing CBO as the substantially more hazardous metabolite [1].
| Evidence Dimension | Cytotoxic potency in human hepatocyte L02 cells |
|---|---|
| Target Compound Data | CBO: MTT cytotoxicity threshold 40 μM (80% viability); RCE survival 74.9% at 0.2 μM, few cells survived at 10 μM |
| Comparator Or Baseline | CHB (1-chloro-2-hydroxy-3-butene): MTT no cytotoxicity up to 1000 μM; RCE survival 6.3% at 500 μM, 0% at 1000 μM |
| Quantified Difference | ~100-fold more potent (RCE: CHB IC₅₀ ~200–300 μM vs. CBO IC₅₀ ~2–3 μM); threshold of MTT cytotoxicity >25-fold difference (40 μM vs. >1000 μM) |
| Conditions | Human normal hepatocyte L02 cells; MTT assay (1 h exposure, 37 °C); RCE assay (long-term survival); pH 7.4 |
Why This Matters
Procurement of CBO instead of CHB is essential for studies requiring a cytotoxic endpoint at low-micromolar concentrations; CHB would require 100-fold higher concentrations to achieve comparable toxicity, altering experimental design, solvent exposure profiles, and interpretation of off-target effects.
- [1] Liu XJ, Zeng FM, An J, Yu YX, Zhang XY, Elfarra AA. Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene. Toxicol Appl Pharmacol. 2013;271(1):13-19. MTT data: Fig. 1; RCE data: Fig. 2. PMID: 23643860. View Source
